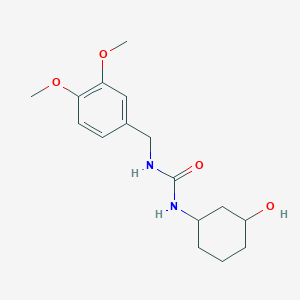

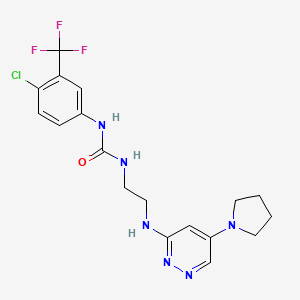

![molecular formula C8H6ClN3O2 B2439728 Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1935429-55-2](/img/structure/B2439728.png)

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is a chemical compound . It is part of the [1,2,4]triazolo[1,5-a]pyridine family, which has been used in the design of various bioactive compounds .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been reported in literature. For instance, new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines were synthesized based on reactions of the commercially available 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles . Another study reported the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives via a molecular hybridization strategy .Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” can be obtained through various methods such as X-Ray diffraction analysis . The geometry optimization of the molecular structure can be carried out using computational methods .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines have been studied. For example, new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines were synthesized based on reactions of the commercially available 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” can be determined using various methods. For instance, its density, melting point, boiling point, and structure can be obtained .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Biological Applications

Research has focused on the synthesis of novel derivatives of triazolopyridine compounds, exploring their potential applications in various fields, including their antibacterial and antihypertensive activities. For example, Kumar and Mashelkar (2008) synthesized substituted 2H-pyrano[3, 2-e][1,2,4]triazolo[4,3-a]pyridine derivatives from a precursor compound, aiming to explore their potential antihypertensive activity (Kumar & Mashelkar, 2008). Similarly, Sato et al. (1980) described the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, identifying compounds with promising coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Herbicidal Activity

M. Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating excellent herbicidal activity across a broad spectrum of vegetation at low application rates, highlighting the agricultural applications of these compounds (Moran, 2003).

Chemical Synthesis and Characterization

The synthesis and characterization of various triazolopyridine derivatives have been a significant area of research. For instance, Bastrakov et al. (2021) synthesized new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines with explosophoric groups, contributing to the field of materials science (Bastrakov et al., 2021). Additionally, Hamid Sallam et al. (2021) conducted a study on the synthesis, crystal structure characterization, DFT calculations, and Hirshfeld surface analysis of triazole pyridazine derivatives, offering insights into the structural and electronic properties of these compounds (Hamid Sallam et al., 2021).

Safety And Hazards

Zukünftige Richtungen

The [1,2,4]triazolo[1,5-a]pyridine family, to which “Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” belongs, has been used in the design of various bioactive compounds, indicating potential for further exploration . Future research could focus on the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

Eigenschaften

IUPAC Name |

methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKZVCMSESKALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=NC(=N2)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439645.png)

![N-{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2439648.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)

![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)

![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)

![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)

![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)